2-(2-((2-chloro-6-fluorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-cyclopentylacetamide

Description

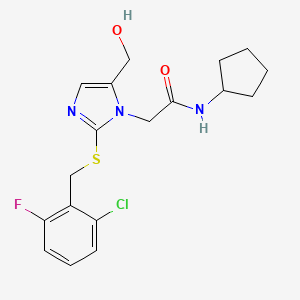

2-(2-((2-Chloro-6-fluorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-cyclopentylacetamide is a synthetic compound featuring a structurally complex framework. Its core consists of a 1H-imidazole ring substituted with a hydroxymethyl group at position 5 and a 2-chloro-6-fluorobenzylthio moiety at position 2. The imidazole nitrogen at position 1 is linked to an acetamide group, which is further substituted with a cyclopentyl ring.

Properties

IUPAC Name |

2-[2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-5-(hydroxymethyl)imidazol-1-yl]-N-cyclopentylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21ClFN3O2S/c19-15-6-3-7-16(20)14(15)11-26-18-21-8-13(10-24)23(18)9-17(25)22-12-4-1-2-5-12/h3,6-8,12,24H,1-2,4-5,9-11H2,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMPZEQVNWTZPCC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)CN2C(=CN=C2SCC3=C(C=CC=C3Cl)F)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21ClFN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(2-((2-chloro-6-fluorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-cyclopentylacetamide is a compound with significant potential in medicinal chemistry, particularly due to its unique structural features that may contribute to various biological activities. This article explores its biological activity, synthesis methods, and potential applications based on available research findings.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of approximately 387.9 g/mol. The structural complexity includes an imidazole ring, a thioether linkage, and a hydroxymethyl group, which are crucial for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₉ClFN₃O₃S |

| Molecular Weight | 387.9 g/mol |

| CAS Number | 921820-65-7 |

Biological Activity

Research indicates that compounds similar to this compound exhibit various biological activities, including:

- Antimicrobial Properties : The imidazole ring is known for its antibacterial effects. Derivatives have shown efficacy against various bacterial strains, suggesting potential use in developing new antimicrobial agents .

- Inhibition of ACAT : Compounds with similar structures have been identified as potent inhibitors of acyl-coenzyme A:cholesterol O-acyltransferase (ACAT), which plays a role in cholesterol metabolism. This inhibition is relevant for treating conditions like atherosclerosis .

The mechanism of action for this compound likely involves interaction with specific biological targets, such as enzymes involved in lipid metabolism. The unique structure allows it to bind selectively to these targets, potentially altering their activity and affecting various biochemical pathways.

Case Studies and Research Findings

Several studies have investigated the biological activity and therapeutic potential of related compounds:

- Antibacterial Activity : In a study evaluating the antibacterial properties of imidazole derivatives, it was found that compounds with hydroxymethyl groups displayed enhanced activity against Gram-positive bacteria. This suggests that this compound may also exhibit similar effects.

- Cholesterol Metabolism : Another study focused on the role of ACAT inhibitors in managing cholesterol levels indicated that imidazole-based compounds could effectively lower cholesterol accumulation in macrophages, thereby reducing the risk of atherosclerosis . This highlights the potential therapeutic applications of this compound in cardiovascular diseases.

- Comparative Analysis : A comparative analysis with structurally similar compounds showed that those containing thioether linkages exhibited varying degrees of antimicrobial and anti-inflammatory activities. This reinforces the idea that the thioether group contributes significantly to the biological efficacy of such compounds.

Synthesis

The synthesis of this compound typically involves multi-step synthetic routes. Key steps may include:

- Formation of the imidazole ring.

- Introduction of the chlorobenzyl thioether group.

- Addition of the hydroxymethyl substituent.

- Final acetamide formation.

These steps can be optimized based on specific laboratory techniques and available reagents.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural and functional differences between the target compound and analogous molecules from the Pesticide Chemicals Glossary ():

Key Observations:

Core Heterocycle: The target compound’s imidazole core contrasts with triazole derivatives (metconazole, triticonazole). Imidazoles generally exhibit narrower-spectrum antifungal activity compared to triazoles, which inhibit fungal CYP51 (lanosterol demethylase) more effectively due to stronger binding to the heme iron . Unlike acifluorfen and halosafen (phenoxy benzoic acid/amide-based herbicides), the target lacks a nitro or trifluoromethyl group, suggesting divergent mechanisms of action.

Substituent Analysis: The 2-chloro-6-fluorobenzylthio group in the target may enhance lipophilicity and membrane penetration compared to the 4-chlorophenylmethyl groups in triazole fungicides. However, the thioether linkage could reduce metabolic stability relative to ethers or methylene bridges .

Pharmacophore Comparison: The N-cyclopentylacetamide moiety in the target differs from the cyclopentanol in triazoles. Acetamide groups often confer metabolic resistance to oxidation, which could prolong half-life but may reduce target affinity compared to alcohols.

However, the absence of a basic nitrogen (common in clinical imidazoles) may limit activity against human pathogens. Alternatively, the benzylthio and hydroxymethyl groups may align with herbicidal modes of action, though the lack of nitro or sulfonamide groups (as in acifluorfen/halosafen) makes this less likely .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.